molecular formula C16H17ClN4O2S B4768268 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4768268
M. Wt: 364.9 g/mol
InChI Key: ZZJONGZBBNYQTA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorobenzoyl group: This step might involve acylation reactions using 2-chlorobenzoyl chloride.

    Attachment of the 5-methyl-1,3,4-thiadiazol-2-yl group: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Lacks the methyl group on the thiadiazole ring.

    1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzoyl and 5-methyl-1,3,4-thiadiazol-2-yl groups might confer distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-10-19-20-16(24-10)18-14(22)11-6-8-21(9-7-11)15(23)12-4-2-3-5-13(12)17/h2-5,11H,6-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJONGZBBNYQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 3
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1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 4
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1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 5
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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